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Compound of Interest

Compound Name: (r)-2-(Thiazol-2-yl)but-3-yn-2-ol

Cat. No.: B2451518 Get Quote

Thiazole Derivatives: A Comparative Guide to
Their Biological Activities
Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen atoms,

serves as a crucial scaffold in medicinal chemistry due to its presence in numerous biologically

active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of

pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial activities.[1]

[4][5] This guide provides a comparative analysis of different thiazole-containing compounds,

supported by experimental data, to assist researchers, scientists, and drug development

professionals in their endeavors.

Anticancer Activity
Thiazole derivatives have emerged as a promising class of cancer chemotherapeutic agents.[6]

Their mechanism of action often involves targeting specific kinases to inhibit cancer cell growth.

[2]

A study on novel pyrazoline-thiazole scaffolds revealed significant anticancer activity against

various cell lines.[7] Specifically, compounds 7c, 9c, and 11d demonstrated the most promising

results against MCF-7 (breast cancer), HepG-2 (liver cancer), and A549 (lung cancer) cell lines.

[7] Another study synthesized a series of 2,4-disubstituted 1,3-thiazole derivatives and

evaluated their anticancer activity. Among the sixteen compounds, S3P1c, S3P2c, S3P2d,

S3P3a, and S3P4d showed the most potent activity.[8]
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Furthermore, a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives were

synthesized and evaluated for their anticancer activity against A-549, Bel7402, and HCT-8 cell

lines.[9] Compound 8c, a 4-chloro-2-methylphenyl amido substituted thiazole, exhibited the

highest activity against the A-549 cell line with a 48% inhibition rate at a concentration of 5

µg/mL.[9][10]

Table 1: Comparative Anticancer Activity of Thiazole Derivatives
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Compound/De
rivative

Cancer Cell
Line

Activity Metric Value Reference

Pyrazoline-

Thiazole 7c

MCF-7, HepG-2,

A549
- Most Promising [7]

Pyrazoline-

Thiazole 9c

MCF-7, HepG-2,

A549
- Most Promising [7]

Pyrazoline-

Thiazole 11d

MCF-7, HepG-2,

A549
- Most Promising [7]

2,4-disubstituted

1,3-thiazole

S3P1c

- - Best Activity [8]

2,4-disubstituted

1,3-thiazole

S3P2c

- CTC50

Lower value

indicates better

activity

[8]

2,4-disubstituted

1,3-thiazole

S3P2d

- CTC50

Lower value

indicates better

activity

[8]

2,4-disubstituted

1,3-thiazole

S3P3a

- CTC50

Lower value

indicates better

activity

[8]

2,4-disubstituted

1,3-thiazole

S3P4d

- CTC50

Lower value

indicates better

activity

[8]

Thiazole-5-

carboxamide 8c
A-549

% Inhibition (at 5

µg/mL)
48% [9][10]

Thiazole-5-

carboxamide 8f
A-549

% Inhibition (at 5

µg/mL)
40% [9]

Thiazole-5-

carboxamide 7f
HCT-8

% Inhibition (at 5

µg/mL)
40% [9]
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The in vitro anticancer activity of the pyrazoline-thiazole derivatives was examined against

three human cancer cell lines: MCF-7, HepG-2, and A549.[7] For the 2,4-disubstituted 1,3-

thiazole derivatives, the cytotoxic concentration at which 50% of the cancer cells die after

exposure (CTC50) was calculated to determine anticancer activity.[8] The anticancer evaluation

of the 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives was performed against A-

549, Bel7402, and HCT-8 cell lines, with 5-fluorouracil used as a control.[9][10]

Anti-inflammatory Activity
Thiazole derivatives have shown significant potential as anti-inflammatory agents, often by

inhibiting enzymes like cyclooxygenase (COX) and lipoxygenase (LOX) which are involved in

the arachidonic acid pathway of inflammation.[11]

A study on newly synthesized thiazole derivatives demonstrated substantial anti-inflammatory

properties.[12] Compounds 3c and 3d were particularly effective, showing up to 44% and 41%

inhibition, respectively, in a carrageenan-induced rat paw edema model.[12] Another study

investigated thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles as potential inhibitors of

inducible nitric oxide synthase (iNOS).[13] The most potent anti-inflammatory and antioxidant

effects were observed for thiazolyl-carbonyl-thiosemicarbazides Th-1-8, thiazolyl-1,3,4-

oxadiazole Th-20, and thiazolyl-1,3,4-thiadiazole Th-21.[13]

Furthermore, two thiazole derivatives, CX-32 (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-

yl]acetamide) and CX-35 (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol), were found to

significantly block prostaglandin production in LPS-stimulated RAW 264.7 cells, suggesting

specific COX-2 inhibition.[14]

Table 2: Comparative Anti-inflammatory Activity of Thiazole Derivatives
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Compound/De
rivative

Model/Target Activity Metric Value Reference

Thiazole

derivative 3c

Carrageenan-

induced rat paw

edema

% Inhibition 44% [12]

Thiazole

derivative 3d

Carrageenan-

induced rat paw

edema

% Inhibition 41% [12]

Thiazolyl-

carbonyl-

thiosemicarbazid

es Th-1-8

iNOS inhibition - Best effect [13]

Thiazolyl-1,3,4-

oxadiazole Th-20
iNOS inhibition - Best effect [13]

Thiazolyl-1,3,4-

thiadiazole Th-21
iNOS inhibition - Best effect [13]

Thiazole

derivative CX-32
COX-2

Prostaglandin

production

blockage

Significant [14]

Thiazole

derivative CX-35
COX-2

Prostaglandin

production

blockage

Significant [14]

The anti-inflammatory activity of thiazole derivatives 3c and 3d was evaluated using the

carrageenan and formalin-induced rat paw edema methods. The extent of edema was

measured at various time intervals after treatment.[12] For the thiazolyl-carbonyl-

thiosemicarbazides and thiazolyl-azoles, the in vivo anti-inflammatory effects were studied in a

turpentine oil-induced inflammation model, assessing the acute phase bone marrow response,

phagocyte activity, NO synthesis, and antioxidant capacity.[13] The inhibitory effect of CX-32

and CX-35 on COX-2 activity was assessed by incubating LPS-activated RAW cells with the

compounds and measuring the levels of secreted PGE2 by enzyme immunoassay (EIA) and

COX-2 protein levels by western blot.[14]
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Caption: COX-2 signaling pathway and the inhibitory action of thiazole derivatives.

Antimicrobial Activity
The thiazole moiety is a fundamental framework for many antimicrobial agents.[15] The

emergence of drug-resistant microbial strains necessitates the development of new and potent

antimicrobial drugs, and thiazole derivatives have shown considerable promise in this area.[15]

[16]

A study evaluating synthetic phenylthiazole compounds demonstrated potent antimicrobial

activity against clinically relevant strains of methicillin-resistant Staphylococcus aureus

(MRSA).[16] The lead thiazole compound 1 exhibited the most potent activity with a Minimum

Inhibitory Concentration (MIC) value of 1.3 µg/mL against all six drug-resistant staphylococcal

strains tested.[16] Another investigation into a series of thiazole derivatives reported that

compounds 43a, 43b, 43c, and 43d showed potential antimicrobial activity comparable to

standard drugs like norfloxacin and fluconazole.[15] Specifically, compound 43a was effective

against S. aureus and E. coli with an MIC of 16.1 µM, while 43b was most effective against A.

niger with an MIC of 16.2 µM.[15]

Furthermore, a series of thiazole derivatives incorporating a pyrazoline ring were synthesized

and evaluated for their antimicrobial activity. Most of these compounds showed a moderate to

potent degree of antimicrobial activity against Gram-positive and Gram-negative bacteria, as

well as fungi.[17]
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Table 3: Comparative Antimicrobial Activity of Thiazole Derivatives

Compound/De
rivative

Microorganism Activity Metric Value Reference

Phenylthiazole 1 MRSA strains MIC 1.3 µg/mL [16]

Phenylthiazole 2

(biphenyl

analogue)

MRSA strains MIC 2.8 - 5.6 µg/mL [16]

Phenylthiazole 3

(butyne

analogue)

MRSA strains MIC 2.8 - 5.6 µg/mL [16]

Thiazole

derivative 43a
S. aureus, E. coli MIC 16.1 µM [15]

Thiazole

derivative 43b
A. niger MIC 16.2 µM [15]

Thiazole

derivative 43c
B. subtilis MIC 28.8 µM [15]

The antimicrobial activity of the phenylthiazole compounds against MRSA strains was

determined using the broth microdilution method to establish the Minimum Inhibitory

Concentration (MIC).[16] For the thiazole derivatives 43a-d, the in vitro antimicrobial activity

was evaluated against various bacterial and fungal strains to determine their MIC values.[15]

The antimicrobial activity of the thiazole derivatives with a pyrazoline ring was evaluated

against Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia

coli), and fungi (Candida albicans).[17]
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Caption: General workflow for determining the Minimum Inhibitory Concentration (MIC).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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